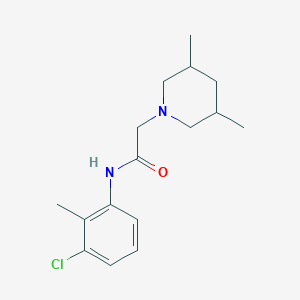
N-(3-chloro-2-methylphenyl)-2-(3,5-dimethylpiperidin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-CHLORO-2-METHYLPHENYL)-2-(3,5-DIMETHYL-1-PIPERIDINYL)ACETAMIDE is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a chlorinated aromatic ring and a piperidine moiety, which are connected through an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLORO-2-METHYLPHENYL)-2-(3,5-DIMETHYL-1-PIPERIDINYL)ACETAMIDE typically involves the following steps:
Formation of the Acetamide Linkage: This can be achieved by reacting 3-chloro-2-methylaniline with an appropriate acylating agent, such as acetyl chloride or acetic anhydride, under basic conditions.
Introduction of the Piperidine Moiety: The resulting intermediate is then reacted with 3,5-dimethylpiperidine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLORO-2-METHYLPHENYL)-2-(3,5-DIMETHYL-1-PIPERIDINYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized under strong oxidative conditions, leading to the formation of quinones or other oxidized derivatives.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of quinones or other oxidized aromatic derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted aromatic derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(3-CHLORO-2-METHYLPHENYL)-2-(3,5-DIMETHYL-1-PIPERIDINYL)ACETAMIDE would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Similar Compounds
N-(3-CHLORO-2-METHYLPHENYL)-2-(3,5-DIMETHYLPIPERIDINYL)ACETAMIDE: A closely related compound with similar structural features.
N-(3-CHLORO-2-METHYLPHENYL)-2-(3,5-DIMETHYLPIPERIDINYL)PROPIONAMIDE: Differing by the length of the carbon chain in the acyl group.
N-(3-CHLORO-2-METHYLPHENYL)-2-(3,5-DIMETHYLPIPERIDINYL)BUTYRAMIDE: Another analog with a longer carbon chain.
Uniqueness
N-(3-CHLORO-2-METHYLPHENYL)-2-(3,5-DIMETHYL-1-PIPERIDINYL)ACETAMIDE is unique due to its specific combination of a chlorinated aromatic ring and a piperidine moiety, which may confer distinct biological activity and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C16H23ClN2O |
|---|---|
Molecular Weight |
294.82 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(3,5-dimethylpiperidin-1-yl)acetamide |
InChI |
InChI=1S/C16H23ClN2O/c1-11-7-12(2)9-19(8-11)10-16(20)18-15-6-4-5-14(17)13(15)3/h4-6,11-12H,7-10H2,1-3H3,(H,18,20) |
InChI Key |
QMMOLIBYCUKGHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)CC(=O)NC2=C(C(=CC=C2)Cl)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


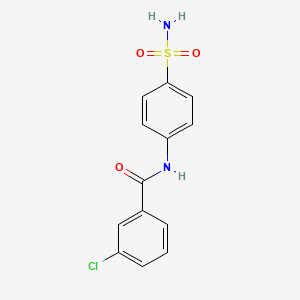
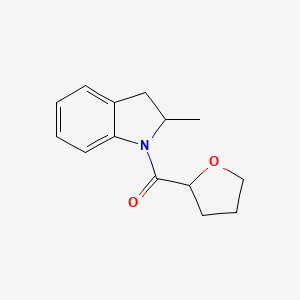
![4-chloro-N-[4-(phenylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B10970522.png)
![2-{[4-(prop-2-en-1-yl)-5-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B10970527.png)

![2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B10970538.png)
![N-[3-(4-Chloro-1H-pyrazol-1-YL)propyl]-1-adamantanecarboxamide](/img/structure/B10970551.png)
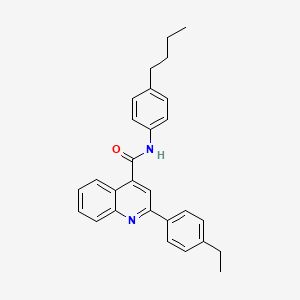
![(2E)-5-(4-hydroxy-3-methoxyphenyl)-7-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methylidene]-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B10970562.png)
![(3,4-Dichlorophenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B10970575.png)
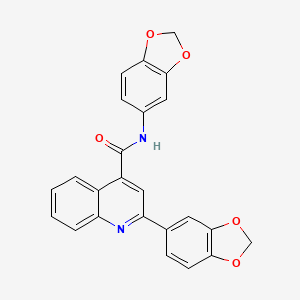
![N-cyclopropyl-4-{[(2-fluorophenyl)sulfonyl]amino}benzamide](/img/structure/B10970604.png)
![N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]-2-phenylbutanamide](/img/structure/B10970611.png)
![4-methyl-3-(2-methylfuran-3-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B10970617.png)
